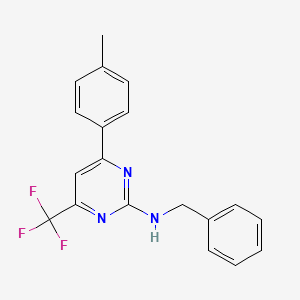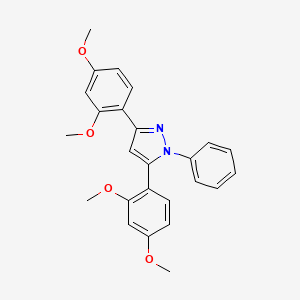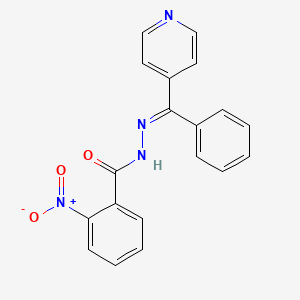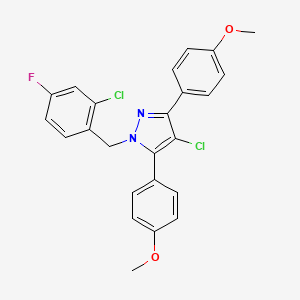
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide is a chemical compound with the molecular formula C11H11ClN4O4. It has an average mass of 298.682 Da and a monoisotopic mass of 298.046875 Da . This compound is characterized by the presence of a pyrazole ring substituted with a chloro and nitro group, and a propanamide moiety linked to a furylmethyl group.
Preparation Methods
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide typically involves multi-step organic reactions. The synthetic route may include the nitration of a pyrazole derivative, followed by chlorination. The resulting intermediate is then coupled with a propanamide derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may focus on its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and furylmethyl groups may contribute to the compound’s binding affinity to its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar compounds to 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological effects.
Properties
Molecular Formula |
C11H11ClN4O4 |
|---|---|
Molecular Weight |
298.68 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C11H11ClN4O4/c12-9-7-15(14-11(9)16(18)19)4-3-10(17)13-6-8-2-1-5-20-8/h1-2,5,7H,3-4,6H2,(H,13,17) |
InChI Key |
GIWVZHURDBQDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10927519.png)
![5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10927526.png)
![5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927535.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10927543.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10927549.png)
![(2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10927553.png)




![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927576.png)
![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10927577.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927585.png)

